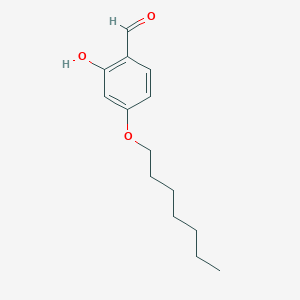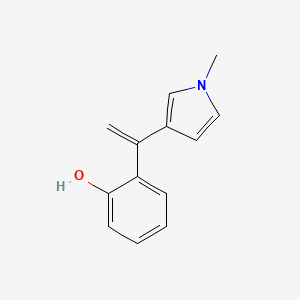
2-(1-(1-Methyl-1H-pyrrol-3-yl)vinyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(1-Methyl-1H-pyrrol-3-yl)vinyl)phenol is an organic compound with the molecular formula C13H13NO It is characterized by a phenol group attached to a vinyl group, which is further connected to a 1-methyl-1H-pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(1-Methyl-1H-pyrrol-3-yl)vinyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methyl-1H-pyrrole and phenol.
Vinylation: The phenol undergoes a vinylation reaction to introduce the vinyl group. This can be achieved using reagents like acetylene or vinyl halides under basic conditions.
Coupling Reaction: The vinylated phenol is then coupled with 1-methyl-1H-pyrrole using a palladium-catalyzed cross-coupling reaction, such as the Heck reaction. This step requires a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of catalysts, reaction conditions, and purification methods.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(1-Methyl-1H-pyrrol-3-yl)vinyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with halogens (Cl2, Br2), and sulfonation with sulfuric acid (H2SO4).
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Ethyl derivatives of the original compound.
Substitution: Nitro, halo, or sulfonyl derivatives of the phenol group.
Aplicaciones Científicas De Investigación
2-(1-(1-Methyl-1H-pyrrol-3-yl)vinyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(1-(1-Methyl-1H-pyrrol-3-yl)vinyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The phenol group can form hydrogen bonds, while the vinyl and pyrrole groups can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of biological targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-(1-Methyl-1H-pyrrol-3-yl)ethyl)phenol: Similar structure but with an ethyl group instead of a vinyl group.
2-(1-(1-Methyl-1H-pyrrol-3-yl)propyl)phenol: Similar structure but with a propyl group instead of a vinyl group.
2-(1-(1-Methyl-1H-pyrrol-3-yl)butyl)phenol: Similar structure but with a butyl group instead of a vinyl group.
Uniqueness
2-(1-(1-Methyl-1H-pyrrol-3-yl)vinyl)phenol is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential biological activity. The vinyl group allows for additional functionalization and can participate in various chemical reactions, making this compound versatile for different applications.
Propiedades
Fórmula molecular |
C13H13NO |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
2-[1-(1-methylpyrrol-3-yl)ethenyl]phenol |
InChI |
InChI=1S/C13H13NO/c1-10(11-7-8-14(2)9-11)12-5-3-4-6-13(12)15/h3-9,15H,1H2,2H3 |
Clave InChI |
DYPFRQCPQCEDNK-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=C1)C(=C)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


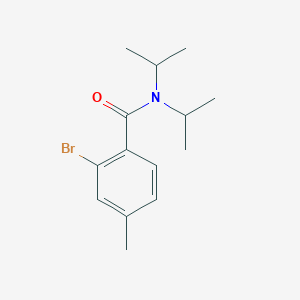

![N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9'-fluorene]-5,9-diamine](/img/structure/B14138949.png)
![2-[(4-fluorophenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14138957.png)

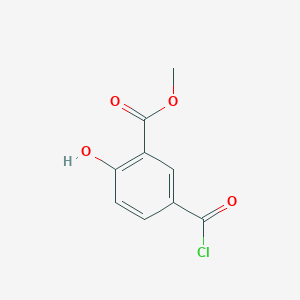
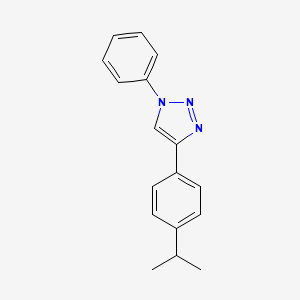

![6-ethyl 3-methyl 2-(2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B14138984.png)

![1'-(4-(tert-butyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B14139002.png)


